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(trifluoromethyl)benzene

Cat. No.: B1591775 Get Quote

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed spectroscopic characterization of 2-Methoxy-
4-nitro-1-(trifluoromethyl)benzene (CAS No. 654-76-2), a key intermediate in various

synthetic applications. As drug development professionals and researchers increasingly rely on

complex organic molecules, a thorough understanding of their structural verification is

paramount. This document consolidates data from Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy to present a holistic analytical profile of the

title compound. We delve into the causality behind the observed spectral features, offering

field-proven insights into data interpretation. Furthermore, this guide furnishes self-validating,

step-by-step protocols for data acquisition, ensuring researchers can confidently replicate and

verify these findings.

Compound Profile and Safety
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound featuring

three distinct functional groups that dictate its chemical reactivity and spectroscopic signature:

a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).[1] This

unique substitution pattern makes it a valuable building block in the synthesis of

pharmaceuticals and agrochemicals.
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Chemical Name: 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene[1]

Synonyms: 4-Nitro-2-(trifluoromethyl)anisole, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene[1]

CAS Number: 654-76-2[1]

Molecular Formula: C₈H₆F₃NO₃[1]

Molecular Weight: 221.13 g/mol [1]

Physicochemical Properties
Property Value Source

Physical Form Solid

Storage Temperature
Room Temperature, Sealed in

Dry Conditions

Hazard and Safety Information
This compound is classified as hazardous. It is crucial to handle it with appropriate personal

protective equipment (PPE) in a well-ventilated fume hood.

GHS Pictogram: GHS05 (Corrosion)

Signal Word: Danger

Hazard Statement: H314 - Causes severe skin burns and eye damage.

Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call

a POISON CENTER or doctor/physician).
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NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the

magnetic properties of atomic nuclei, it provides detailed information about the chemical

environment, connectivity, and spatial relationship of atoms within a molecule. While peer-

reviewed, fully assigned NMR spectra for this specific isomer are not readily available in the

literature, we can predict and interpret the expected spectra based on established principles

and data from analogous structures.[2][3]

¹H NMR (Proton) Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. For this compound, we

expect signals corresponding to the three aromatic protons and the three methoxy protons. The

chemical shifts are heavily influenced by the electronic effects of the substituents. The -OCH₃

group is electron-donating, shielding nearby protons (upfield shift), while the -NO₂ and -CF₃

groups are strongly electron-withdrawing, deshielding them (downfield shift).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted
Shift (ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment Rationale

~8.15 d ~2.5 1H H-5

Ortho to the
strongly
withdrawin
g -NO₂
group and
meta to the
-CF₃ group.

~8.00 dd ~8.8, 2.5 1H H-3

Ortho to the -

NO₂ group

and coupled

to H-5.

~7.20 d ~8.8 1H H-6

Ortho to the

electron-

donating -

OCH₃ group.
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| ~4.00 | s | - | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. We expect eight

distinct signals. The trifluoromethyl group's carbon will appear as a quartet due to one-bond

coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Predicted Shift
(ppm)

Multiplicity (due to
F)

Assignment Rationale

~160 s C-2

Aromatic carbon
attached to the
electron-donating -
OCH₃ group.

~148 s C-4

Aromatic carbon

attached to the

strongly electron-

withdrawing -NO₂

group.

~130 s C-6 Aromatic C-H.

~125 q (¹JCF ≈ 272 Hz) -CF₃

Characteristic large

coupling constant for

a trifluoromethyl

group.[2]

~122 s C-5 Aromatic C-H.

~120 q (²JCF ≈ 34 Hz) C-1

Aromatic carbon

attached to the -CF₃

group, showing two-

bond C-F coupling.[2]

~115 s C-3 Aromatic C-H.
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| ~57 | s | -OCH₃ | Typical chemical shift for a methoxy carbon. |

¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for fluorine-containing compounds. The spectrum provides

information on the electronic environment of the fluorine atoms.

Expected Chemical Shift: A single sharp peak is expected for the three equivalent fluorine

atoms of the -CF₃ group. The chemical shift for an aryl trifluoromethyl group typically appears

around -60 to -65 ppm relative to CFCl₃.[2][3][4] The absence of coupling indicates no

adjacent fluorine or proton nuclei.

Experimental Protocol: NMR Data Acquisition
This protocol outlines a general procedure for acquiring high-quality NMR data.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

[5]

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans

(hundreds to thousands) is typically required due to the lower natural abundance of ¹³C.

¹⁹F NMR: Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically

fast.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and apply a baseline correction.

Reference the chemical shift scale (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to an external

standard like CFCl₃).

Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to

deduce its structure by analyzing fragmentation patterns.

Analysis of the Electron Ionization (EI) Mass Spectrum
The EI-MS spectrum for this compound provides clear evidence for its molecular weight and

key structural features.[1]

Molecular Ion (M⁺): The spectrum shows a distinct molecular ion peak at m/z = 221, which

corresponds to the molecular weight of the compound (C₈H₆F₃NO₃).[1] The presence of this

peak confirms the elemental composition.

Key Fragmentation Patterns: The high-energy EI process causes the molecular ion to break

apart into smaller, characteristic fragments. Analyzing these fragments helps to piece
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together the molecular structure.

Table 3: Key Fragments in the EI Mass Spectrum

m/z
Proposed
Fragment Ion

Formula of
Fragment

Rationale for
Formation

221 [M]⁺ [C₈H₆F₃NO₃]⁺ Molecular Ion

191 [M - NO]⁺ [C₈H₆F₃O₂]⁺
Loss of nitric oxide

from the nitro group.

175 [M - NO₂]⁺ [C₈H₆F₃O]⁺

Loss of the complete

nitro group, a common

fragmentation

pathway for

nitroaromatics.

| 147 | [M - NO₂ - CO]⁺ | [C₇H₆F₃]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺

fragment. |

Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile

solid compounds.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Use a suitable capillary column (e.g., a non-polar DB-5ms) to separate the analyte from

any impurities.

Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at

10°C/min, to ensure elution of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Detection:

The column outlet is interfaced with the mass spectrometer's ion source.

Use a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the compound, for example, m/z 40-300.

Data Analysis:

Identify the peak corresponding to the compound in the gas chromatogram.

Analyze the mass spectrum associated with that peak, identifying the molecular ion and

major fragment ions. Compare the spectrum to a reference library like NIST for

confirmation.[1]

Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations (stretching,

bending).

Interpretation of the IR Spectrum
The IR spectrum of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene will display characteristic

absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~2950-2850 C-H Stretch Aliphatic (-OCH₃)

~1600-1580 C=C Stretch Aromatic Ring

~1530 & ~1350
N-O Asymmetric & Symmetric

Stretch
Nitro Group (-NO₂)[6]

~1250 C-O Stretch Aryl Ether (-OCH₃)[7]

| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

The most diagnostic peaks are the strong absorptions for the nitro group's asymmetric and

symmetric stretches and the intense bands corresponding to the C-F stretching of the

trifluoromethyl group.[6]

Experimental Protocol: FTIR Data Acquisition (KBr
Pellet)

Sample Preparation:

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

Place the resulting fine powder into a pellet press.

Apply pressure (several tons) to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the empty sample chamber to subtract atmospheric

H₂O and CO₂ signals.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Analysis:

Identify the major absorption peaks and assign them to the corresponding functional

groups using correlation tables.

Integrated Spectroscopic Workflow
Confirming a chemical structure requires the integration of data from multiple analytical

techniques. No single method provides all the necessary information. The workflow below

illustrates how NMR, MS, and IR data are synergistically used for unambiguous structure

validation.

Spectroscopic Techniques

Derived Information

Validation

Mass Spec.

Molecular Weight
& Formula (m/z 221)

Key Fragments

NMR ('H, ¹³C, ¹⁹F)

Carbon-Proton Framework
Atom Connectivity
3 Aromatic Protons

Infrared Spec.

Functional Groups:
-NO₂

-OCH₃

-CF₃

Confirmed Structure:
2-Methoxy-4-nitro-1-

(trifluoromethyl)benzene

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

Conclusion
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The structural identity of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is unequivocally

confirmed through the combined application of NMR, Mass Spectrometry, and Infrared

Spectroscopy. The mass spectrum validates the molecular weight of 221 g/mol and shows

fragmentation patterns consistent with the assigned structure. Infrared spectroscopy confirms

the presence of the key nitro, methoxy, and trifluoromethyl functional groups. Finally, ¹H, ¹³C,

and ¹⁹F NMR analyses provide a detailed map of the atomic connectivity, confirming the

precise substitution pattern on the aromatic ring. This comprehensive guide serves as an

authoritative reference for researchers, ensuring accuracy and confidence in the use of this

important chemical intermediate.

References
Vertex AI Search result citing supporting inform
The Royal Society of Chemistry. (n.d.). Supporting information.
Vertex AI Search result citing supplementary information file from a pharmaceutical sciences
journal.[9]
Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.
Sigma-Aldrich. (n.d.). 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene.
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
The Royal Society of Chemistry. (n.d.). Supporting Information for an article.
The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated
Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis.
Angene Chemical. (2025). Safety Data Sheet.
Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Supporting Information: Catalytic
Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic
Photoredox System. Chemical Science.[5]
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem
Compound Database.
ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
ChemicalBook. (n.d.). 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum.
ChemicalBook. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene(25889-37-6) 1 H NMR.
Nádasdi, R. (n.d.).
National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
PubChem Compound Database.
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
The Royal Society of Chemistry. (n.d.). Supporting information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1591775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-.
PubChem Compound Database.
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
NIST. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. NIST Chemistry WebBook.
PubChemLite. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene.
ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene
(compound....
ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum.
ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) IR1.
ChemicalBook. (n.d.). 344-39-8(4-METHOXY-1-NITRO-2-TRIFLUOROMETHYL-BENZENE)
Product Description.
SpectraBase. (n.d.). 2-Methoxy-1-methyl-4-nitrobenzene.
ResearchGate. (n.d.). Growth and characterization of organic 2-methoxy-4-nitroaniline single
crystal for optical applications.
Matrix Fine Chemicals. (n.d.). 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE.
European Journal of Chemistry. (2012). Synthesis and crystal structure of 2-methoxy-4,6-
bis(4-nitrophenoxy)-1,3,5-triazine.[32]
Sigma-Aldrich. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
NZQA. (2023). AS 91388 annotated exemplars.
Clark, R. N. (n.d.).
SciSpace. (n.d.). The molecular identification of organic compounds in the atmosphere :
state of the art and challenges.
YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy.[37]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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